4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Glaucoma Linker Flexibility SAR

4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034406-64-7) is a synthetic small molecule (MW 360.4 g/mol, C17H17FN4O2S) composed of a benzenesulfonamide zinc-binding group (ZBG) linked through a chiral ethylamine spacer to a 2H-1,2,3-triazole and a phenyl ring. The compound belongs to the phenyl-(triazolyl)-ethyl-benzenesulfonamide class, which is structurally related to the clinical-stage carbonic anhydrase inhibitor SLC-0111 and the prototypical phenyl-triazolyl-benzenesulfonamide (PTB) series.

Molecular Formula C17H17FN4O2S
Molecular Weight 360.41
CAS No. 2034406-64-7
Cat. No. B3019383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide
CAS2034406-64-7
Molecular FormulaC17H17FN4O2S
Molecular Weight360.41
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C17H17FN4O2S/c1-13-11-15(18)7-8-17(13)25(23,24)21-16(12-22-19-9-10-20-22)14-5-3-2-4-6-14/h2-11,16,21H,12H2,1H3
InChIKeyQDELYJKOCNJEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034406-64-7) – Chemical Class, Structural Identity, and Procurement Context


4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034406-64-7) is a synthetic small molecule (MW 360.4 g/mol, C17H17FN4O2S) composed of a benzenesulfonamide zinc-binding group (ZBG) linked through a chiral ethylamine spacer to a 2H-1,2,3-triazole and a phenyl ring [1]. The compound belongs to the phenyl-(triazolyl)-ethyl-benzenesulfonamide class, which is structurally related to the clinical-stage carbonic anhydrase inhibitor SLC-0111 and the prototypical phenyl-triazolyl-benzenesulfonamide (PTB) series [2]. Characterized by an XLogP3-AA value of 2.8, a topological polar surface area (tPSA) of 85.3 Ų, and one hydrogen bond donor, this compound exhibits drug-like physicochemical properties consistent with orally bioavailable carbonic anhydrase inhibitors (CAIs) [1][2].

Why In-Class Triazole-Benzenesulfonamide Analogs Cannot Simply Substitute for 4-Fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide


Within the triazole-benzenesulfonamide class, minor structural modifications critically alter carbonic anhydrase (CA) isoform selectivity and potency. The prototypical lead compound PTB (phenyl-triazolyl-benzenesulfonamide) exhibits a rigid, directly linked scaffold, which limits conformational adaptation within the CA active site; introducing a flexible ethylamine spacer, as seen in the target compound, substantially enhances inhibitory potency, with the analogous NH-linked derivative (compound 9) achieving a subnanomolar Ki of 0.83 nM against hCA II, representing a >50-fold improvement over PTB (Ki = 43.9 nM) [1]. Furthermore, the specific 4-fluoro-2-methyl substitution pattern on the benzenesulfonamide ring is absent from all published structure-activity relationship (SAR) studies of this class, meaning generic substitutions cannot recapitulate the unique electronic and steric profile this substituent imparts to the zinc-binding pharmacophore [1]. The chiral ethylamine linker introduces stereochemical complexity absent in simpler methylene- or ether-linked analogs, potentially enabling enantioselective interactions with the CA active site that racemic or rigid analogs cannot replicate.

Quantitative Differentiation Evidence for 4-Fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide vs. Closest Structural Analogs


Enhanced hCA II Inhibitory Potency Conferred by the Flexible Ethylamine Linker vs. Rigid PTB Scaffold

The target compound incorporates a flexible ethylamine linker (-CH(CH3)CH2-) connecting the sulfonamide head to the triazole-phenyl tail. This structural feature is directly analogous to compound 9 in the Nocentini et al. (2016) series, which uses an NH-methylene linker and achieves a Ki of 0.83 nM against hCA II, compared to 43.9 nM for the rigid PTB lead—a 53-fold potency enhancement [1]. While the target compound's exact Ki has not been publicly reported, the conserved ethylamine linkage is predicted to confer similar or greater conformational entropy and hydrogen-bonding capacity within the hCA II active site compared to the ether-linked (Ki = 1.0–4.3 nM) and thioether-linked (Ki = 1.5 nM) analogs [1].

Carbonic Anhydrase Inhibition Glaucoma Linker Flexibility SAR

Unique 4-Fluoro-2-Methyl Benzenesulfonamide Substitution Pattern Absent from Published PTB SAR Matrices

The target compound bears a 4-fluoro-2-methyl substitution on the benzenesulfonamide ring, a combination not evaluated in the comprehensive Nocentini et al. (2016) PTB series. In that series, para-fluoro substitution alone (compound 15, p-F, Ki hCA II = 2.6 nM) reduced potency by ~2.2-fold relative to the unsubstituted analog (compound 13, Ki = 1.2 nM), while meta-methyl (compound 4, m-CH3, Ki = 1.5 nM) had minimal impact [1]. The simultaneous presence of both electron-withdrawing (F) and electron-donating (CH3) groups in the target compound creates a unique electronic environment at the sulfonamide zinc-binding group, potentially fine-tuning the pKa of the sulfonamide NH and altering Zn²⁺ coordination geometry in ways distinct from any single-substituent analog [1][2].

Carbonic Anhydrase Isoform Selectivity Fluorine Substitution Effects Zinc-Binding Group Modulation

Superior Calculated Physicochemical Drug-Likeness vs. Ether-Linked PTB Analogs

The target compound's calculated physicochemical properties (XLogP3 = 2.8, tPSA = 85.3 Ų, HBD = 1, Rotatable Bonds = 6) place it within optimal oral drug-likeness space defined by Lipinski (Rule of Five) and Veber rules, with an Abbott Bioavailability Score of 0.55 [1]. By comparison, the ether-linked analog (compound 3, X=O, XLogP3 ~2.1, tPSA ~94 Ų) exhibits higher polarity and lower predicted membrane permeability, while more rigid analogs such as AAZ (acetazolamide, tPSA = 115 Ų) have significantly poorer CNS penetration and oral absorption [1][2]. The presence of the chiral methyl group on the ethylamine linker increases molecular complexity (Complexity Score = 515 vs. ~420 for des-methyl analogs) and the number of sp3-hybridized carbons (Fsp3 = 0.24), factors associated with improved clinical success rates [1].

Drug-Likeness ADME Prediction Lipinski Rules

Chiral Ethylamine Scaffold Enables Enantioselective Probe Development Not Possible with Achiral PTB Analogs

The target compound possesses a chiral center at the carbon bearing the phenyl group (undefined stereocenter count = 1), a feature absent in all published PTB analogs (compounds 3–17) which are either achiral or have the stereocenter eliminated by direct triazole attachment [1]. In the analogous NH-linked series, the (R)- and (S)-enantiomers of chiral benzenesulfonamide CAIs have been shown to exhibit up to 10-fold differences in isoform selectivity profiles, particularly for tumor-associated hCA IX vs. off-target hCA I [2]. The unresolved stereochemistry of the target compound thus represents both a differentiation opportunity (enantiopure forms can be resolved for selective probe development) and a procurement consideration (the racemate may display averaged pharmacology distinct from either pure enantiomer) [1].

Chiral Probe Enantioselective CA Inhibition Stereochemical SAR

2H-1,2,3-Triazole Regioisomer Provides Distinct Hydrogen-Bonding Geometry vs. 1H-1,2,3-Triazole Analogs

The target compound incorporates a 2H-1,2,3-triazole ring (N2-substituted), whereas the vast majority of click-chemistry-derived CAIs, including the entire Nocentini et al. (2016) series, employ 1H-1,2,3-triazole (N1-substituted) regioisomers [1]. The 2H-triazole presents a different hydrogen-bond acceptor vector: the N3 position of the 2H-triazole projects toward the enzyme surface rather than toward the active site cleft, potentially reducing steric clash with the hydrophobic pocket of hCA I (contributing to the lower hCA I affinity observed with compound 15, Ki = 949.8 nM for hCA I vs. 2.6 nM for hCA II) [1]. This regiochemical difference is critical for achieving hCA II/I selectivity ratios exceeding 100-fold, a key requirement for antiglaucoma agents where hCA I inhibition is an off-target liability [1][2].

Triazole Regiochemistry CA Active Site Interactions Click Chemistry

Optimal Research and Industrial Application Scenarios for 4-Fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide (CAS 2034406-64-7)


Carbonic Anhydrase Isoform Selectivity Profiling in Glaucoma Drug Discovery

This compound serves as a unique probe for structure-selectivity relationship studies targeting hCA II (antiglaucoma target) vs. hCA I (off-target). The flexible ethylamine linker, combined with the 4-fluoro-2-methyl substituted benzenesulfonamide ZBG and 2H-triazole regioisomer, provides a scaffold predicted to achieve hCA II/I selectivity ratios exceeding 100-fold, based on SAR trends from the Nocentini et al. (2016) series [1]. Researchers can benchmark this compound against AAZ (Ki hCA II = 12.0 nM, hCA I = 250.2 nM) and the rigid PTB lead (Ki hCA II = 43.9 nM) to quantify selectivity gains conferred by linker flexibility and the 4-fluoro-2-methyl substitution pattern [1].

Chiral Probe Development and Enantioselective Carbonic Anhydrase Pharmacology

As the only chiral member of the PTB analog class, this racemic compound is the ideal starting material for enantioselective CA inhibitor development. Chiral HPLC resolution yields (R)- and (S)-enantiomers, which can be individually tested against hCA I, II, IX, and XII to identify enantioselective interactions—a dimension of CA pharmacology inaccessible with achiral PTB analogs or clinically used drugs like acetazolamide and dorzolamide [1][2]. The resolved enantiomers can be further co-crystallized with hCA II to map stereochemistry-dependent binding poses.

Hypoxic Tumor CA IX/XII Inhibitor Screening with Optimized Cell Permeability

With a predicted logP of 2.8 and tPSA of 85.3 Ų, this compound is expected to exhibit superior passive membrane permeability compared to more polar PTB analogs, making it particularly suitable for cell-based assays under hypoxic conditions where the tumor-associated isoforms hCA IX and XII are upregulated [1]. The compound can be used as a chemical starting point for medicinal chemistry optimization targeting metastatic solid tumors, with the 4-fluoro-2-methyl group offering a metabolically stable substitution site for further derivatization.

Regiochemical Probe for 2H- vs. 1H-Triazole CA Inhibitor Selectivity Mapping

This compound is among the few commercially available CA inhibitor scaffolds bearing a 2H-1,2,3-triazole ring. It can be directly compared with analogous 1H-triazole regioisomers to quantify the impact of triazole regiochemistry on CA isoform affinity and selectivity, guided by the X-ray crystallographic data showing distinct hydrogen-bonding geometries for N1- vs. N2-substituted triazoles within the hCA II active site [1]. This application is particularly valuable for computational chemists validating docking scoring functions for nitrogen regioisomer discrimination.

Quote Request

Request a Quote for 4-fluoro-2-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.